molecular formula C22H21BrO4 B14957250 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one

7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one

Cat. No.: B14957250
M. Wt: 429.3 g/mol
InChI Key: IYVUKTLHBLIAEA-UHFFFAOYSA-N
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Description

7-[2-(4-Bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-butyl substituent at position 4, an 8-methyl group, and a 2-(4-bromophenyl)-2-oxoethoxy moiety at position 5. Its molecular formula is C₂₁H₁₉BrO₄, with a molecular weight of 415.28 g/mol (CAS No. 433249-22-0) .

Properties

Molecular Formula

C22H21BrO4

Molecular Weight

429.3 g/mol

IUPAC Name

7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methylchromen-2-one

InChI

InChI=1S/C22H21BrO4/c1-3-4-5-16-12-21(25)27-22-14(2)20(11-10-18(16)22)26-13-19(24)15-6-8-17(23)9-7-15/h6-12H,3-5,13H2,1-2H3

InChI Key

IYVUKTLHBLIAEA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetic acid and 4-butyl-8-methyl-2H-chromen-2-one.

    Esterification: The 4-bromophenylacetic acid is esterified with an appropriate alcohol to form the corresponding ester.

    Condensation Reaction: The ester is then subjected to a condensation reaction with 4-butyl-8-methyl-2H-chromen-2-one in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one and related coumarin derivatives are summarized below, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Substituents (Position 7) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(4-Bromophenyl)-2-oxoethoxy C₂₁H₁₉BrO₄ 415.28 Bromine confers electron-withdrawing effects; butyl enhances lipophilicity.
7-(4-Chlorobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one 4-Chlorobutoxy C₁₉H₁₇ClO₇ 393.79 Chlorine substituent; dihydroxyphenyl increases polarity .
4-Butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one 4-Methoxybenzyloxy C₂₂H₂₄O₄ 364.43 Methoxy group (electron-donating) improves solubility .
4-(4-Methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 2-(4-Methylphenyl)-2-oxoethoxy C₂₆H₂₂O₅ 414.46 Methylphenyl group reduces steric hindrance compared to bromophenyl .
7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one (2E)-2-Benzylidene-3-oxobutoxy C₂₁H₁₈O₄ 342.37 Conformational flexibility due to benzylidene group .

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison
Compound Name ¹H-NMR Key Signals (δ, ppm) ¹³C-NMR Key Signals (δ, ppm) Notable Features
Target Compound Data not provided in evidence. Data not provided in evidence. Bromine’s inductive effect likely downfield-shifts adjacent protons.
Compound 7 1.80–2.01 (m, CH₂), 6.34 (d, 6-H), 7.73 (d, 2’-H) 175.5 (C=O), 121.5 (C-Br) Chlorobutoxy chain shows characteristic multiplet splitting.
Compound 3b 5.7 (s, OCH₂CO), 7.0–8.0 (m, aromatic H) 1700 cm⁻¹ (C=O, IR) Bromophenyl-oxoethoxy group shared with target compound.
  • Bromine vs. Chlorine/Iodine : Bromine’s higher atomic weight and polarizability may enhance lipophilicity and intermolecular interactions (e.g., halogen bonding) compared to chlorine or iodine analogues .
  • Methoxy Groups : Methoxy-substituted coumarins (e.g., ) exhibit upfield-shifted aromatic protons due to electron-donating effects, contrasting with bromine’s downfield influence.

Biological Activity

7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article synthesizes existing literature on the compound's biological activity, focusing on its cytotoxic effects, structure-activity relationships (SAR), and therapeutic potential.

Chemical Structure and Properties

The compound features a coumarin backbone with a bromophenyl substituent and an ethoxy group, which are significant for its biological activity. The presence of the bromine atom is particularly noteworthy as it has been associated with enhanced potency in various derivatives.

Cytotoxic Activity

Recent studies have shown that compounds similar to 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values ranging from 29 nM to over 900 nM against several cancer cell lines. Notably, derivatives with a 4-bromophenyl moiety showed enhanced activity compared to their counterparts lacking this group .
CompoundCell LineIC50 (nM)
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-oneNUGC29
Similar DerivativeDLDI60
Similar DerivativeHEPG2174
Similar DerivativeMCF288

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the compound's cytotoxicity:

  • Bromine Substituent : The incorporation of bromine enhances the compound's interaction with biological targets, leading to increased potency.
  • Ethoxy Group : This group is essential for maintaining solubility and bioavailability.
  • Butyl and Methyl Groups : These alkyl substituents contribute to hydrophobic interactions, potentially improving cellular uptake.

Anti-inflammatory Activity

In addition to its cytotoxic properties, the compound has shown promise in anti-inflammatory applications. Studies indicated that related compounds effectively inhibited COX-2 enzyme activity, which is crucial in inflammatory pathways:

  • Comparative Analysis : Some derivatives exhibited better COX-2 inhibition than celecoxib, a standard anti-inflammatory drug, with IC50 values as low as 0.019 μM .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study involving various derivatives highlighted that those containing the 4-bromophenyl moiety showed superior cytotoxic effects against multiple cancer types. The most potent derivative achieved an IC50 of 32 nM against DLDI cells .
  • Anti-inflammatory Studies : Another investigation into related compounds demonstrated significant reductions in edema in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

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